molecular formula C25H46F3NO6 B8139575 L-Palmitoylcarnitine (TFA)

L-Palmitoylcarnitine (TFA)

Cat. No.: B8139575
M. Wt: 513.6 g/mol
InChI Key: WHBWCHUHDXGAHQ-ZMBIFBSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Palmitoylcarnitine (TFA) is a long-chain acylcarnitine and a fatty acid metabolite. It plays a crucial role in the metabolism of fatty acids, particularly in the β-oxidation process within mitochondria. This compound is known for its involvement in the regulation of membrane molecular dynamics and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Palmitoylcarnitine (TFA) is synthesized through the catalyzation of palmitoyl-CoA and L-carnitine. The reaction is typically facilitated by the enzyme carnitine O-palmitoyltransferase. The process involves the esterification of palmitoyl-CoA with L-carnitine, resulting in the formation of L-Palmitoylcarnitine .

Industrial Production Methods: Industrial production of L-Palmitoylcarnitine (TFA) involves large-scale enzymatic synthesis. The reaction conditions are optimized to ensure high yield and purity. The process includes the use of bioreactors where the enzyme carnitine O-palmitoyltransferase is immobilized to catalyze the reaction efficiently .

Chemical Reactions Analysis

Types of Reactions: L-Palmitoylcarnitine (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

L-Palmitoylcarnitine (TFA) has a wide range of scientific research applications:

Mechanism of Action

L-Palmitoylcarnitine (TFA) exerts its effects primarily through its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process generates acetyl-CoA, which enters the tricarboxylic acid cycle to produce ATP. Additionally, L-Palmitoylcarnitine interacts with plasmin and tissue plasminogen activator, enhancing their enzymatic activities and contributing to its anti-coagulant properties .

Comparison with Similar Compounds

Uniqueness: L-Palmitoylcarnitine (TFA) is unique due to its long-chain fatty acid structure, which allows it to play a significant role in the β-oxidation of fatty acids. Its ability to potentiate the activities of plasmin and tissue plasminogen activator also distinguishes it from other acylcarnitines .

Properties

IUPAC Name

(3R)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO4.C2HF3O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;3-2(4,5)1(6)7/h21H,5-20H2,1-4H3;(H,6,7)/t21-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBWCHUHDXGAHQ-ZMBIFBSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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